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Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the

stereoisomers of Carvomenthol. Carvomenthol, systematically known as 2-methyl-5-(propan-

2-yl)cyclohexan-1-ol or p-menthan-2-ol, is a monoterpenoid alcohol with three chiral centers,

giving rise to eight stereoisomers. A thorough understanding of the precise stereochemistry and

its correct nomenclature is paramount for researchers in the fields of natural product chemistry,

pharmacology, and drug development, as different stereoisomers can exhibit distinct biological

activities and physical properties.

Understanding the Stereochemistry of
Carvomenthol
The structure of Carvomenthol contains three stereocenters at positions 1, 2, and 4 of the

cyclohexane ring (following the IUPAC numbering for p-menthane derivatives where the

isopropyl group is at position 4 and the methyl group at position 1, with the hydroxyl group at

position 2). This results in 2^3 = 8 possible stereoisomers, which exist as four pairs of

enantiomers. These diastereomeric pairs are designated as Carvomenthol, Isocarvomenthol,
Neocarvomenthol, and Neoisocarvomenthol.

The IUPAC nomenclature for these stereoisomers is determined by the absolute configuration

(R/S) at each of the three chiral centers. The relative stereochemistry of the substituents
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(hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring dictates the prefix (iso-, neo-,

neoiso-).

IUPAC Nomenclature of Carvomenthol
Stereoisomers
The systematic IUPAC name for Carvomenthol is 2-methyl-5-(propan-2-yl)cyclohexan-1-ol.

The stereochemical configuration for each isomer is specified using the Cahn-Ingold-Prelog

(CIP) priority rules. Below is a comprehensive list of the IUPAC names for all eight

stereoisomers of Carvomenthol.

Common Name IUPAC Name

(+)-Carvomenthol
(1R,2R,4R)-2-Methyl-5-(propan-2-

yl)cyclohexan-1-ol

(-)-Carvomenthol
(1S,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(+)-Isocarvomenthol
(1R,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(-)-Isocarvomenthol
(1S,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(+)-Neocarvomenthol
(1R,2R,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(-)-Neocarvomenthol
(1S,2S,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(+)-Neoisocarvomenthol
(1R,2S,4S)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

(-)-Neoisocarvomenthol
(1S,2R,4R)-2-Methyl-5-(propan-2-yl)cyclohexan-

1-ol

Physical Properties of Carvomenthol Stereoisomers
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While data for all individual stereoisomers is not extensively available, the following table

summarizes some of the known physical properties of Carvomenthol, which is often

commercially available as a mixture of stereoisomers. It is important to note that enantiomers

have identical physical properties (e.g., melting point, boiling point) but differ in their optical

rotation, while diastereomers have distinct physical properties.

Property Value Reference

Molecular Formula C₁₀H₂₀O [1]

Molecular Weight 156.27 g/mol [1]

Boiling Point 222 °C (for the mixture) [2]

Density
0.887 - 0.893 g/cm³ at 25 °C

(for the mixture)
[1]

Refractive Index
1.462 - 1.463 at 20 °C (for the

mixture)
[1]

Kovats Retention Index

(Neoisocarvomenthol)
1186 (Standard non-polar) [3]

Experimental Protocols
The synthesis and separation of individual Carvomenthol stereoisomers are crucial for

studying their specific biological activities.

Synthesis of Carvomenthol Stereoisomers
A common route for the synthesis of Carvomenthol stereoisomers involves the catalytic

hydrogenation of carvone.[4] Carvone, which is readily available in both (R)- and (S)-

enantiomeric forms, possesses the basic carbon skeleton of Carvomenthol. The

stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst,

solvent, and reaction conditions, leading to different diastereomeric ratios.

General Protocol for the Hydrogenation of Carvone:
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Reactants: (R)- or (S)-Carvone, Hydrogen gas (H₂), Catalyst (e.g., Palladium on carbon

(Pd/C), Platinum oxide (PtO₂), or Nickel).

Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

Procedure: a. Dissolve the chosen enantiomer of carvone in the solvent in a high-pressure

reaction vessel. b. Add the catalyst to the solution. c. Pressurize the vessel with hydrogen

gas to the desired pressure. d. Stir the reaction mixture at a specific temperature for a

sufficient time to ensure complete reduction of both the carbon-carbon double bonds and the

carbonyl group. e. After the reaction is complete, carefully depressurize the vessel and filter

off the catalyst. f. Remove the solvent under reduced pressure to obtain the crude mixture of

Carvomenthol stereoisomers.

Separation of Carvomenthol Stereoisomers
The separation of the resulting mixture of stereoisomers is typically achieved using

chromatographic techniques.

Protocol for Separation by Column Chromatography:

Stationary Phase: Silica gel is commonly used for the separation of diastereomers.

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate,

is used as the eluent. The polarity of the mobile phase is optimized to achieve the best

separation.

Procedure: a. Pack a chromatography column with silica gel slurry in the non-polar solvent.

b. Load the crude mixture of Carvomenthol stereoisomers onto the top of the column. c.

Elute the column with the chosen solvent system, gradually increasing the polarity if

necessary. d. Collect fractions and analyze them using Thin Layer Chromatography (TLC) or

Gas Chromatography (GC) to identify the separated diastereomers. e. Combine the fractions

containing the pure diastereomers and evaporate the solvent.

Protocol for Enantiomeric Resolution by Chiral HPLC:

To separate the enantiomers of each diastereomer, chiral High-Performance Liquid

Chromatography (HPLC) is the method of choice.
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Chiral Stationary Phase (CSP): A column with a chiral stationary phase is required. The

choice of CSP depends on the specific enantiomers to be separated.

Mobile Phase: A suitable mobile phase, typically a mixture of hexane and isopropanol, is

used.

Procedure: a. Dissolve the purified diastereomer in the mobile phase. b. Inject the sample

into the chiral HPLC system. c. The enantiomers will interact differently with the chiral

stationary phase and will be eluted at different retention times. d. Collect the separated

enantiomers.

Characterization of Carvomenthol Stereoisomers
The individual stereoisomers are characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to determine the chemical structure and relative stereochemistry of the isomers. The

coupling constants between protons on the cyclohexane ring can provide information about

their spatial orientation (axial or equatorial).

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the purity of

the separated isomers, and MS provides information about their molecular weight and

fragmentation pattern.

Polarimetry: The specific rotation of each enantiomer is measured using a polarimeter to

determine its optical activity.

Logical Relationships of Carvomenthol
Stereoisomers
The eight stereoisomers of Carvomenthol are related to each other as either enantiomers or

diastereomers. The following diagram illustrates these relationships.
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Caption: Stereochemical relationships between the eight isomers of Carvomenthol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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